

4-Amino-6-chloro-5-methoxypyrimidine crystal structure analysis

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Compound of Interest

Compound Name: 4-Amino-6-chloro-5-methoxypyrimidine

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An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Pyrimidines: A Case Study on 4,6-Dichloro-5-methoxypyrimidine

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of substituted pyrimidines, a class of compounds with significant interest in pharmaceutical and biological research. Due to the limited availability of public crystallographic data for **4-amino-6-chloro-5-methoxypyrimidine**, this document presents a detailed analysis of the closely related analog, 4,6-dichloro-5-methoxypyrimidine, as a representative case study. The methodologies and data interpretation are broadly applicable to the structural elucidation of similar pyrimidine derivatives.

Crystallographic Data

The crystal structure of 4,6-dichloro-5-methoxypyrimidine was determined by single-crystal X-ray diffraction. The key crystallographic data and refinement parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement

Parameter	Value
Empirical Formula	C ₅ H ₄ Cl ₂ N ₂ O
Formula Weight	179.00
Temperature	100 K
Wavelength	0.71073 Å
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	
a	13.6545 (19) Å
b	3.9290 (6) Å
c	13.0275 (18) Å
α	90°
β	90°
γ	90°
Volume	698.91 (17) Å ³
Z	4
Calculated Density	1.701 Mg/m ³
Absorption Coefficient	0.85 mm ⁻¹
F(000)	360
Data Collection	
Crystal Size	0.29 x 0.20 x 0.09 mm
Theta range for data collection	3.0 to 30.0°
Reflections collected	4505
Independent reflections	1520 [R(int) = 0.024]

Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	1520 / 1 / 92
Goodness-of-fit on F ²	1.08
Final R indices [$I > 2\sigma(I)$]	R1 = 0.024, wR2 = 0.054
R indices (all data)	R1 = 0.026, wR2 = 0.055
Absolute structure parameter	-0.02 (6)
Largest diff. peak and hole	0.27 and -0.19 e.Å ⁻³

Data sourced from the crystallographic study of 4,6-dichloro-5-methoxypyrimidine.[1][2]

Molecular Geometry

The molecule is nearly planar, with a root-mean-square deviation of 0.013 Å for the pyrimidine ring atoms.[2] The carbon atom of the methoxy group, however, deviates significantly from this plane.[2] In the crystal, the molecules are linked by short Cl...N contacts, forming a three-dimensional framework.[2]

Experimental Protocols

Synthesis and Crystallization

The synthesis of substituted pyrimidines often involves nucleophilic substitution reactions on a di- or tri-chlorinated pyrimidine precursor. For instance, 4-amino-6-alkoxypyrimidine compounds can be prepared from 4,6-dichloropyrimidine compounds through a two-step process involving ammonolysis followed by reaction with an alcohol in the presence of an alkaline catalyst.[3]

General Synthetic Approach:

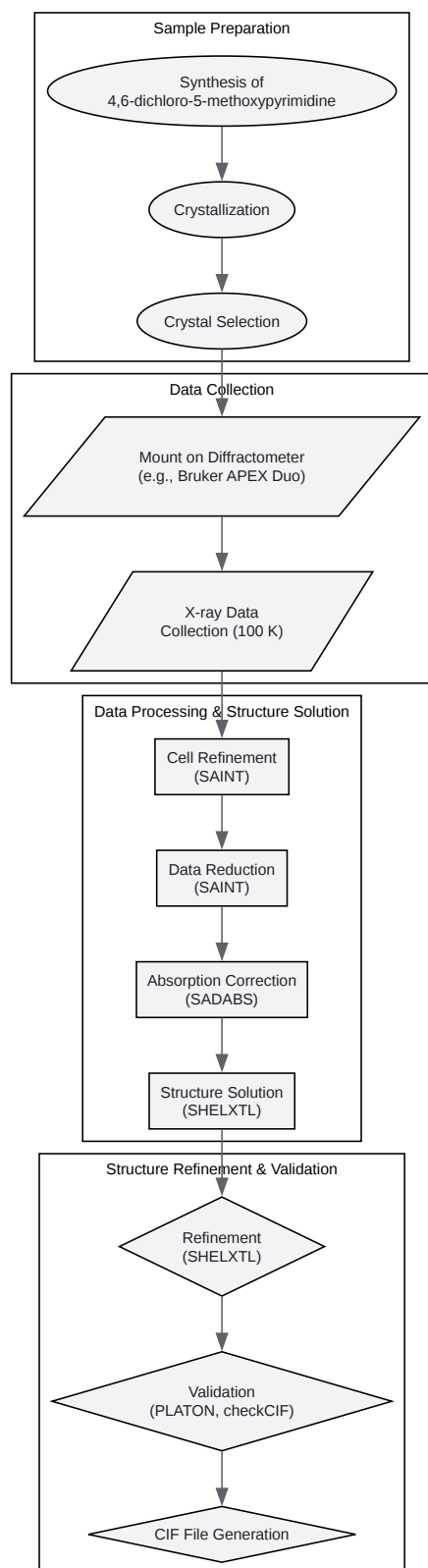
- Ammonolysis/Aminolysis: Reaction of a 4,6-dichloropyrimidine derivative with ammonia or an amine to selectively replace one chlorine atom.[3][4]

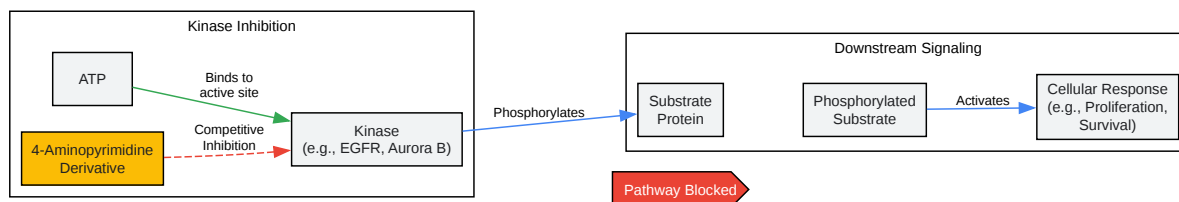
- Alkoxylation: The resulting 4-amino-6-chloropyrimidine intermediate is then reacted with an alcohol (e.g., methanol) and a base to introduce the alkoxy group.[3]

Crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For a related compound, crystals were grown by dissolving the substance in dichloromethane and allowing the solvent to evaporate slowly over several days.[5]

X-ray Data Collection and Structure Solution

The following workflow outlines the typical procedure for single-crystal X-ray diffraction analysis.





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